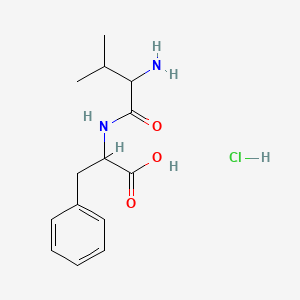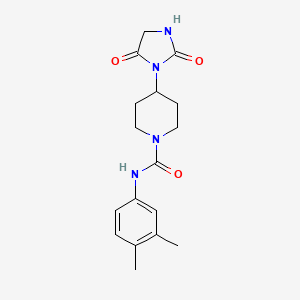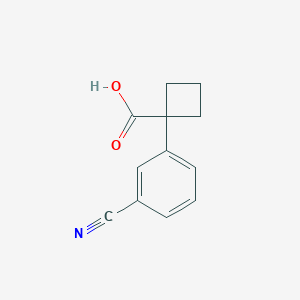![molecular formula C17H21N5O4S B2413947 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-il)-8-azabiciclo[3.2.1]octan-8-il)sulfonil)-2-metoxibenzamida CAS No. 2310038-85-6](/img/structure/B2413947.png)
5-(((1R,5S)-3-(1H-1,2,4-triazol-1-il)-8-azabiciclo[3.2.1]octan-8-il)sulfonil)-2-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)sulfonyl)-2-methoxybenzamide is a complex organic molecule characterized by a triazole ring, a sulfonyl group, and a bicyclic octane structure
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure facilitates the study of stereochemical effects in organic reactions. Biology: Research focuses on its interaction with biological targets, especially in enzyme inhibition studies. Medicine: Investigated for its potential as a pharmacophore in drug development, particularly targeting neurological and antimicrobial pathways. Industry: Used in the development of advanced materials with specific electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-2-methoxybenzamide typically involves multiple steps, starting with the construction of the triazole ring. This is followed by the formation of the bicyclic octane framework and the subsequent attachment of the sulfonyl and methoxybenzamide groups.
Industrial Production Methods: For large-scale production, industrial methods often optimize these reactions for yield and efficiency. Common strategies include high-pressure hydrogenation, controlled pH conditions for sulfonation, and precise temperature control for the attachment of the methoxybenzamide moiety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions at the triazole ring, leading to the formation of oxides.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it into a sulfide.
Substitution: The methoxy group on the benzamide ring can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens (for example, chlorine, bromine) and bases.
Major Products:
Oxidation products may include oxo derivatives of the triazole ring.
Reduction may yield sulfide derivatives.
Substitution can result in halogenated benzamides.
Mecanismo De Acción
The compound's effects are primarily through its interaction with molecular targets such as enzymes and receptors. The triazole ring and the sulfonyl group are crucial for binding affinity and specificity. These interactions often involve hydrogen bonding, van der Waals forces, and sometimes covalent bonding, leading to inhibition or modulation of the target's activity.
Comparación Con Compuestos Similares
1-(1H-1,2,4-triazol-1-yl)-4-(phenylsulfonyl)piperidine
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
5-(sulfonyl)-2-methoxybenzamide derivatives
Propiedades
IUPAC Name |
2-methoxy-5-[[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-26-16-5-4-14(8-15(16)17(18)23)27(24,25)22-11-2-3-12(22)7-13(6-11)21-10-19-9-20-21/h4-5,8-13H,2-3,6-7H2,1H3,(H2,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWRKYCIGUMRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=NC=N4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2413867.png)


![4-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413872.png)

![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2413875.png)

![N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide](/img/structure/B2413877.png)
![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)
